molecular formula C21H24N4O4S B3536558 4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3536558
M. Wt: 428.5 g/mol
InChI Key: ISXAJNSKJCNCPK-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, nitro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of ethoxybenzene to introduce the nitro group. This is followed by the formation of the benzamide core through a reaction with an appropriate amine. The piperidinyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carbamothioyl linkage, which can be achieved using thiourea under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the ethoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group could play a role in binding to these targets, while the nitro and ethoxy groups may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitro-N-{[4-(1-piperidinyl)phenyl]carbamothioyl}benzamide: A similar compound with a different substitution pattern on the benzamide core.

    N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: Another compound featuring a piperidinyl group and a benzamide core.

Uniqueness

4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-2-29-19-11-10-15(14-18(19)25(27)28)20(26)23-21(30)22-16-8-4-5-9-17(16)24-12-6-3-7-13-24/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H2,22,23,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXAJNSKJCNCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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